molecular formula C5H6N4O4 B6336475 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione CAS No. 50996-14-0

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione

Cat. No.: B6336475
CAS No.: 50996-14-0
M. Wt: 186.13 g/mol
InChI Key: SXGIFSZUMKXOOD-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common method includes the nitration of 3-methyluracil followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 6-Amino-3-methyl-5-aminopyrimidine-2,4(3H,5H)-dione, while substitution reactions may produce various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity, making it a candidate for drug development.

    Medicine: It may be explored for its potential therapeutic properties.

    Industry: It can be used in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Methyluracil: A precursor in the synthesis of 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione.

    5-Nitro-2,4-dioxo-3,4-dihydropyrimidine: Another nitro-substituted pyrimidine with different properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a nitro group on the pyrimidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

6-amino-3-methyl-5-nitro-5H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h2H,1H3,(H2,6,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGIFSZUMKXOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=NC1=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40786619
Record name 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40786619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448904-31-2
Record name 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40786619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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